molecular formula C20H26N4O2 B2831328 3-cyclopropyl-1-(1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396868-28-2

3-cyclopropyl-1-(1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2831328
CAS No.: 1396868-28-2
M. Wt: 354.454
InChI Key: PACRWNOFNNUXAA-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazol-5(4H)-one derivative characterized by a central triazolone core substituted with a cyclopropyl group at position 3, a phenyl group at position 4, and a complex propan-2-yl moiety at position 1.

Properties

IUPAC Name

5-cyclopropyl-2-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14-10-12-22(13-11-14)19(25)15(2)24-20(26)23(17-6-4-3-5-7-17)18(21-24)16-8-9-16/h3-7,14-16H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACRWNOFNNUXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(C)N2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s triazolone core is a common scaffold in medicinal chemistry. Below is a detailed comparison with structurally related compounds from the literature.

Core Substituent Analysis
Position Target Compound 1-(4-Chloro-2-fluorophenyl)-4-difluoro-methyl-3-methyl-1H-1,2,4-triazol-5(4H)-one Hydroxy Triazole Derivative
Position 1 1-(1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl) H (unsubstituted) 1-((2S,3R)-2-(benzyloxy)pentan-3-yl)
Position 3 Cyclopropyl Methyl H
Position 4 Phenyl 4-Chloro-2-fluorophenyl 4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)
Other 4-Methylpiperidin-1-yl carbonyl group Difluoromethyl at position 4 Hydroxyphenyl-piperazine extension

Key Observations :

  • Position 1 : The target compound’s bulky 4-methylpiperidinyl carbonyl group may enhance lipophilicity and membrane permeability compared to simpler substituents in or the benzyloxy-pentyl group in .
  • Position 3 : The cyclopropyl group in the target compound likely increases steric hindrance and metabolic stability relative to the methyl group in .
  • Position 4: The phenyl group in the target compound lacks electron-withdrawing substituents (cf.
Physicochemical Properties (Inferred)
Property Target Compound Compound Compound
LogP ~3.5 (estimated) 2.1 (reported) ~4.2 (estimated)
Molecular Weight 424.5 g/mol 284.7 g/mol 620.7 g/mol
Hydrogen Bond Acceptors 6 5 9

Notes:

  • The target compound’s moderate LogP and molecular weight suggest favorable pharmacokinetics compared to the highly polar and bulky .
  • The 4-methylpiperidinyl group may contribute to basicity (pKa ~8.5), enhancing solubility in acidic environments.

Research Implications

  • Antifungal Potential: The triazolone scaffold is prevalent in azole antifungals (e.g., posaconazole derivatives in ). The target compound’s 4-methylpiperidinyl group may improve CNS penetration compared to polar analogs.

Q & A

Q. What are the key synthetic strategies for synthesizing 3-cyclopropyl-1-(1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one?

The synthesis involves multi-step organic reactions, including:

  • N-Alkylation : Formation of the piperidine intermediate via nucleophilic substitution (e.g., introducing 4-methylpiperidine) .
  • Acylation : Coupling the piperidine derivative with a propionyl group using acylating agents .
  • Triazole Ring Formation : Cycloaddition or condensation reactions to assemble the 1,2,4-triazole core, often monitored by thin-layer chromatography (TLC) for intermediate purity .
  • Final Functionalization : Introduction of cyclopropyl and phenyl groups via Suzuki coupling or Friedel-Crafts alkylation . Reagents like KOH (base catalysis) and ethanol (solvent) are commonly used under reflux conditions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by resolving proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at ~452.5 Da) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying impurities under reverse-phase conditions .

Q. What are the primary functional groups influencing this compound's reactivity?

The triazole ring (hydrogen-bond acceptor), cyclopropyl group (strain-induced reactivity), and 4-methylpiperidinyl moiety (basic nitrogen) dominate interactions. These groups participate in π-stacking (aromatic systems) and hydrogen bonding, critical for biological target engagement .

Q. How is the compound’s stability assessed under varying pH conditions?

Stability studies involve:

  • Accelerated Degradation Tests : Incubation at pH 1–13 (simulating gastrointestinal and physiological conditions) with HPLC monitoring .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .

Q. What in vitro assays are used for preliminary biological evaluation?

  • Cytotoxicity Assays : MTT or resazurin-based viability tests on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM doses .
  • Enzyme Inhibition Studies : Fluorescence polarization assays targeting kinases or proteases, with IC50 calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency .
  • Catalyst Screening : Pd(PPh3)4 for Suzuki couplings reduces byproducts .
  • Temperature Gradients : Controlled reflux (80–120°C) minimizes side reactions during cyclopropane introduction .
  • Real-Time Monitoring : In-line IR spectroscopy tracks intermediate formation .

Q. How to resolve contradictions in reported synthetic yields across studies?

Discrepancies often arise from:

  • Purification Methods : Column chromatography vs. recrystallization (yield differences of 10–20%) .
  • Reagent Quality : Impure starting materials (e.g., <98% piperidine derivatives) reduce final yields . Mitigation involves cross-validating protocols with standardized reagents and reporting detailed reaction conditions (e.g., stirring rate, inert atmosphere) .

Q. What computational methods predict this compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Assess binding affinity to cytochrome P450 enzymes (CYP3A4/2D6) for metabolic stability predictions .
  • QSAR Models : Correlate logP values (calculated: ~3.2) with membrane permeability using software like Schrödinger .

Q. How to design dose-response experiments for in vivo efficacy studies?

  • Animal Models : Use xenograft mice (e.g., implanted with HT-29 tumors) with 10–50 mg/kg oral doses .
  • Pharmacokinetic Sampling : Plasma collection at 0.5, 2, 6, 24h post-dose for LC-MS/MS analysis .
  • Control Groups : Include vehicle-treated and reference compound (e.g., doxorubicin) cohorts .

Q. What strategies mitigate off-target effects in biological assays?

  • Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
  • Proteomic Profiling : SILAC-based mass spectrometry identifies unintended protein interactions .
  • Structural Analogues : Compare activity of derivatives lacking the cyclopropyl group to isolate pharmacophores .

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